molecular formula C15H16N2O4S B8435804 [(3-Methyl-pyridine-2-sulfonyl)-p-tolyl-amino]-acetic acid

[(3-Methyl-pyridine-2-sulfonyl)-p-tolyl-amino]-acetic acid

Cat. No. B8435804
M. Wt: 320.4 g/mol
InChI Key: COHFWAAVRCHZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07435815B2

Procedure details

prepared by reaction of 3-methyl-pyridine-2-sulfonic acid p-tolylamide with methyl bromoacetate
Name
3-methyl-pyridine-2-sulfonic acid p-tolylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([NH:7][S:8]([C:11]2[C:16]([CH3:17])=[CH:15][CH:14]=[CH:13][N:12]=2)(=[O:10])=[O:9])=[CH:3][CH:2]=1.Br[CH2:20][C:21]([O:23]C)=[O:22]>>[CH3:17][C:16]1[C:11]([S:8]([N:7]([CH2:20][C:21]([OH:23])=[O:22])[C:4]2[CH:3]=[CH:2][C:1]([CH3:18])=[CH:6][CH:5]=2)(=[O:10])=[O:9])=[N:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
3-methyl-pyridine-2-sulfonic acid p-tolylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)NS(=O)(=O)C1=NC=CC=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC=1C(=NC=CC1)S(=O)(=O)N(C1=CC=C(C=C1)C)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.